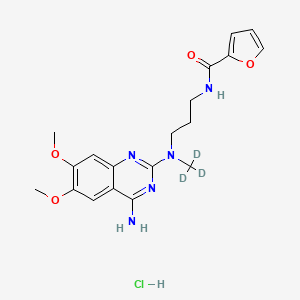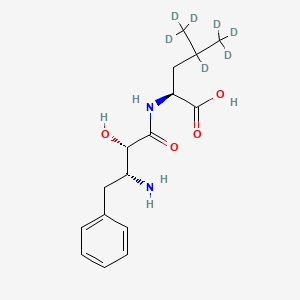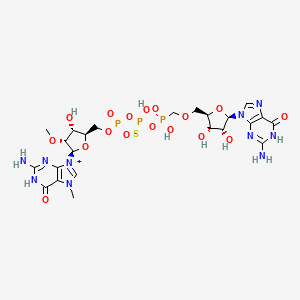
beta-S-Arca
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-S-Arca, also known as beta-S-anti-reverse cap analog, is a modified nucleoside used in the synthesis of messenger RNA (mRNA) cap structures. It is a derivative of 7-methylguanosine, where the beta-phosphate group is substituted with a sulfur atom. This modification enhances the stability and translational efficiency of mRNA, making it a valuable tool in mRNA-based therapies and vaccines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-S-Arca involves the substitution of the oxygen atom in the beta-phosphate group of 7-methylguanosine with a sulfur atom. This is typically achieved through a series of chemical reactions that include phosphorylation and thiolation steps. The reaction conditions often involve the use of specific reagents such as thiophosphoryl chloride and protective groups to ensure the selective substitution of the oxygen atom .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product. The industrial production methods are designed to meet the stringent quality control standards required for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-S-Arca undergoes various chemical reactions, including oxidation, reduction, and substitution. The sulfur atom in the beta-phosphate group can participate in redox reactions, leading to the formation of different oxidation states. Additionally, the compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome. For substitution reactions, nucleophiles such as thiols and amines are commonly used .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of sulfoxides and sulfones, while substitution reactions can yield various thiolated derivatives .
Applications De Recherche Scientifique
Beta-S-Arca has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the stability and translational efficiency of mRNA. In biology, this compound is employed in the development of mRNA-based vaccines and therapies, where it enhances the stability and expression of the encoded proteins .
In medicine, this compound is used in the development of experimental anticancer vaccines and other therapeutic applications. Its ability to enhance mRNA stability and translation makes it a valuable component in the design of mRNA-based treatments for various diseases . In the industry, this compound is used in the production of high-quality mRNA for research and therapeutic purposes .
Mécanisme D'action
The mechanism of action of beta-S-Arca involves its incorporation into the cap structure of mRNA, where it enhances the stability and translational efficiency of the mRNA. The sulfur atom in the beta-phosphate group interacts with the eukaryotic translation initiation factor 4E (eIF4E), stabilizing the cap structure and promoting efficient translation. This interaction is facilitated by the electrostatic thio-effect, where the negatively charged sulfur atom interacts with positively charged amino acids in eIF4E .
Comparaison Avec Des Composés Similaires
Beta-S-Arca is unique in its ability to enhance mRNA stability and translation through the incorporation of a sulfur atom in the beta-phosphate group. Similar compounds include other anti-reverse cap analogs such as alpha-S-Arca and gamma-S-Arca, which also contain sulfur substitutions in different positions of the phosphate group. this compound is particularly effective due to its specific interaction with eIF4E and its ability to enhance mRNA stability and translation .
Propriétés
Numéro CAS |
1093268-63-3 |
|---|---|
Formule moléculaire |
C23H33N10O17P3S |
Poids moléculaire |
846.6 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl [[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxymethyl-hydroxyphosphoryl]oxy-hydroxyphosphinothioyl] phosphate |
InChI |
InChI=1S/C23H33N10O17P3S/c1-31-6-33(17-11(31)19(38)30-23(25)28-17)21-15(44-2)13(35)9(48-21)4-46-52(41,42)50-53(43,54)49-51(39,40)7-45-3-8-12(34)14(36)20(47-8)32-5-26-10-16(32)27-22(24)29-18(10)37/h5-6,8-9,12-15,20-21,34-36H,3-4,7H2,1-2H3,(H8-,24,25,27,28,29,30,37,38,39,40,41,42,43,54)/t8-,9-,12-,13-,14-,15-,20-,21-,53?/m1/s1 |
Clé InChI |
AOPUARCNCLFLMU-LJHODRLGSA-N |
SMILES isomérique |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=S)(O)OP(=O)(COC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)OC |
SMILES canonique |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=S)(O)OP(=O)(COCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


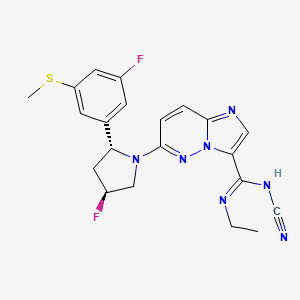
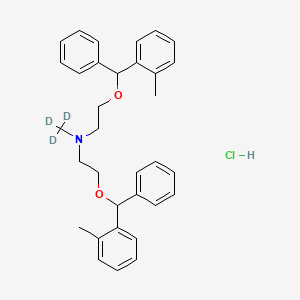
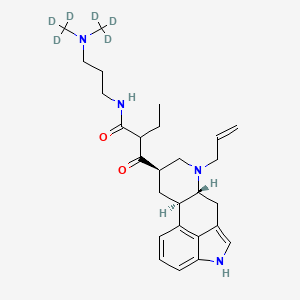
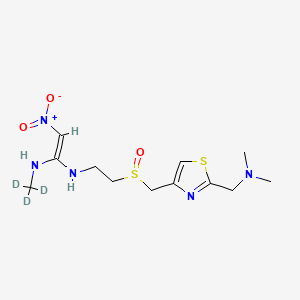
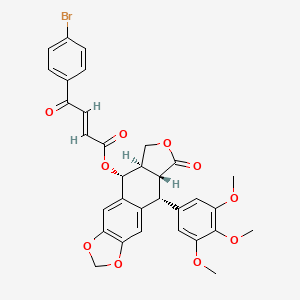

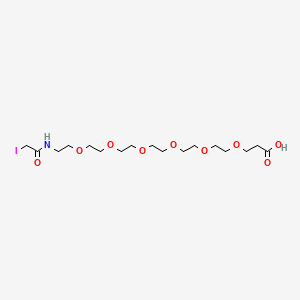

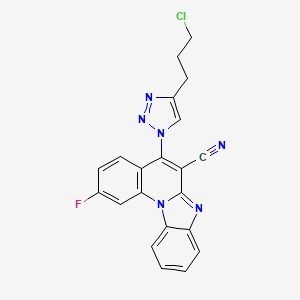

![tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B12419100.png)
